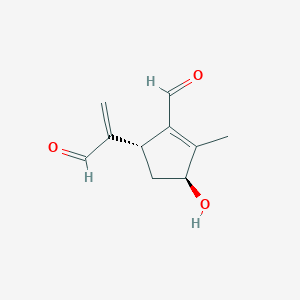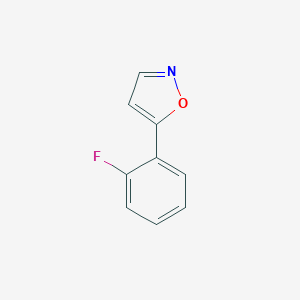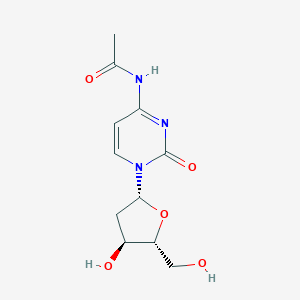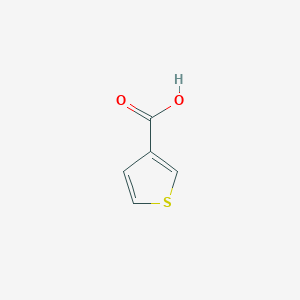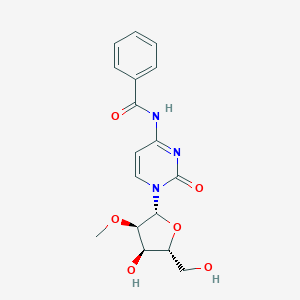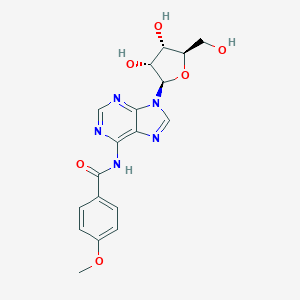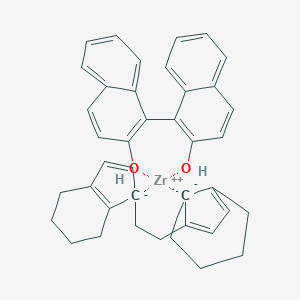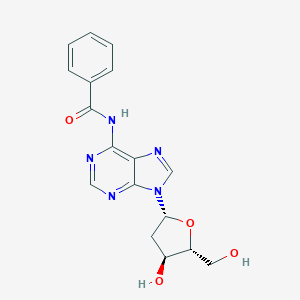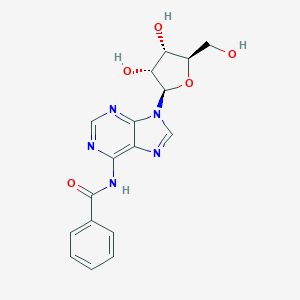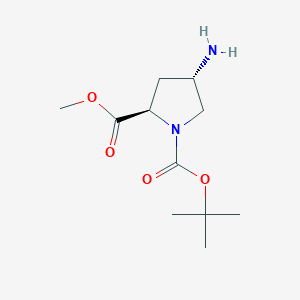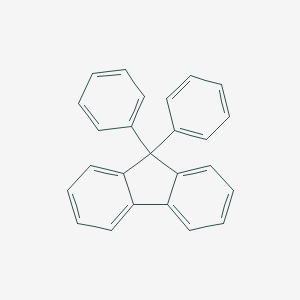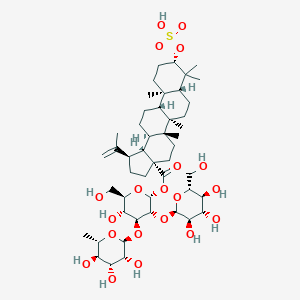
Basrgg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Basrgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of polyphenolic compounds and is found in various natural sources, including fruits, vegetables, and herbs. In
作用機序
Basrgg exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and Nrf2. Basrgg has also been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase.
生化学的および生理学的効果
Basrgg has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Basrgg has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity. Additionally, Basrgg has been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
実験室実験の利点と制限
Basrgg has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Basrgg is also stable under various conditions, making it suitable for long-term storage and transportation. However, Basrgg has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Basrgg is also sensitive to light and heat, which can affect its stability.
将来の方向性
There are several future directions for the study of Basrgg. One direction is the investigation of its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and obesity. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the effects of Basrgg and to optimize its use in clinical settings.
Conclusion
In conclusion, Basrgg is a polyphenolic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Basrgg has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It exerts its effects through various mechanisms and has several biochemical and physiological effects. Basrgg has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
Basrgg can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of chemical reactions to create Basrgg from simpler compounds. Extraction from natural sources involves the isolation of Basrgg from fruits, vegetables, and herbs. Biotransformation involves the use of microorganisms to convert simpler compounds into Basrgg.
科学的研究の応用
Basrgg has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Basrgg has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
特性
CAS番号 |
137553-03-8 |
|---|---|
製品名 |
Basrgg |
分子式 |
C48H78O20S |
分子量 |
1007.2 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
InChIキー |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
同義語 |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



